molecular formula C11H14N4 B7868799 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline

Cat. No.: B7868799
M. Wt: 202.26 g/mol
InChI Key: LIYWRSKAXZMNDR-UHFFFAOYSA-N
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Description

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline is a chemical compound with the molecular formula C11H14N4. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an aniline group attached to a triazole ring, which is further substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Substitution with Isopropyl Group: The triazole ring is then substituted with an isopropyl group using isopropyl halides in the presence of a base such as potassium carbonate.

    Attachment of Aniline Group: Finally, the aniline group is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with aniline under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where it reacts with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in an inert atmosphere.

    Substitution: Electrophiles such as halogens, nitrating agents; often in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole and aniline groups.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-1,2,4-triazole: Similar triazole structure but lacks the aniline group.

    3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure with a methyl group instead of an isopropyl group.

    3-(4-Ethyl-4H-1,2,4-triazol-3-yl)aniline: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

3-(4-Isopropyl-4H-1,2,4-triazol-3-yl)aniline is unique due to the specific combination of the isopropyl-substituted triazole ring and the aniline group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-propan-2-yl-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(2)15-7-13-14-11(15)9-4-3-5-10(12)6-9/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYWRSKAXZMNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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